molecular formula C12H15N B2539547 3-Methyl-2-(3-methylphenyl)butanenitrile CAS No. 120352-95-6

3-Methyl-2-(3-methylphenyl)butanenitrile

Cat. No.: B2539547
CAS No.: 120352-95-6
M. Wt: 173.259
InChI Key: YKIGTOSSJPAVKK-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylphenyl)butanenitrile: is an organic compound with the molecular formula C12H15N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with methyl groups and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method involves the reaction of 3-methylphenylacetonitrile with isobutyl bromide in the presence of a strong base like sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent such as dimethylformamide.

    Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-methylbromobenzene and magnesium in dry ether, followed by the addition of isobutyronitrile.

Industrial Production Methods: Industrial production of 3-Methyl-2-(3-methylphenyl)butanenitrile often involves large-scale aromatic substitution reactions, utilizing automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: 3-Methyl-2-(3-methylphenyl)butanoic acid.

    Reduction: 3-Methyl-2-(3-methylphenyl)butylamine.

    Substitution: 3-Methyl-2-(3-nitrophenyl)butanenitrile or 3-Methyl-2-(3-sulfophenyl)butanenitrile.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylphenyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenyl ring and methyl groups contribute to the compound’s hydrophobicity and overall molecular stability.

Comparison with Similar Compounds

  • 3-Methyl-2-(2-methylphenyl)butanenitrile
  • 3-Methyl-2-(4-methylphenyl)butanenitrile
  • 2-Methyl-3-phenylbutanenitrile

Comparison:

  • Structural Differences: The position of the methyl group on the phenyl ring distinguishes these compounds from each other.
  • Reactivity: The electronic effects of the substituents on the phenyl ring can influence the reactivity and chemical behavior of these compounds.
  • Applications: While all these compounds may have similar applications, their specific properties and reactivity can make them more suitable for certain uses over others.

3-Methyl-2-(3-methylphenyl)butanenitrile stands out due to its unique substitution pattern, which can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-2-(3-methylphenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9(2)12(8-13)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGTOSSJPAVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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